3-(Aminomethyl)-4-fluorobenzaldehyde
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Overview
Description
3-(Aminomethyl)-4-fluorobenzaldehyde: is an organic compound that features both an amino group and a fluorine atom attached to a benzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the nitration of 4-fluorobenzaldehyde followed by reduction to introduce the amino group. Another method includes the use of a Mannich reaction, where 4-fluorobenzaldehyde reacts with formaldehyde and a primary amine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to ensure efficient conversion and isolation of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 3-(Aminomethyl)-4-fluorobenzoic acid.
Reduction: 3-(Aminomethyl)-4-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-(Aminomethyl)-5-methylhexanoic acid (S-pregabalin)
Uniqueness
3-(Aminomethyl)-4-fluorobenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The fluorine atom also enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
CAS No. |
771573-95-6 |
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Molecular Formula |
C8H8FNO |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-(aminomethyl)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C8H8FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H,4,10H2 |
InChI Key |
IAPKPUUYDQVHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)CN)F |
Origin of Product |
United States |
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